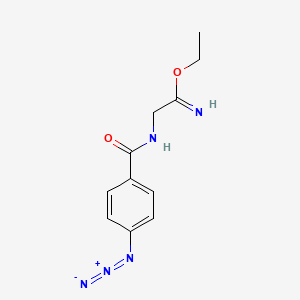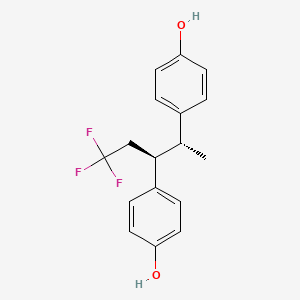![molecular formula C11H15N4O7PS B1228536 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 59911-56-7](/img/structure/B1228536.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a single-stranded polyribonucleotide known for its potent inhibition of human immunodeficiency virus (HIV) replication. It is unique as it is the first homopolyribonucleotide devoid of Watson-Crick hydrogen bonding sites to demonstrate such activity . This compound has shown effectiveness against various strains of HIV, including drug-resistant isolates .
Méthodes De Préparation
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is synthesized through a series of chemical reactions involving the methylation and thiolation of inosinic acid. The synthetic route typically involves the use of methylating agents and thiolating reagents under controlled conditions to achieve the desired modifications . Industrial production methods are not extensively documented, but laboratory-scale synthesis involves precise control of reaction conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophilic reagents like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified nucleotides with altered functional groups .
Applications De Recherche Scientifique
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of scientific research applications:
Mécanisme D'action
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by inhibiting the replication of HIV at multiple stages. It interferes with the early events of virus entry into target cells and inhibits the reverse transcriptase enzyme, which is crucial for viral replication . The compound inhibits both the polymerase and RNase H activities of the reverse transcriptase enzyme, preventing the synthesis of viral DNA . Additionally, it inhibits the fusion of gp120-expressing and CD4-expressing cells, further blocking viral entry .
Comparaison Avec Des Composés Similaires
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique compared to other similar compounds due to its lack of Watson-Crick hydrogen bonding sites and its potent inhibition of HIV replication . Similar compounds include:
Poly(adenylic-uridylic acid): Another polyribonucleotide with antiviral activity.
Thiolated polynucleotides: Compounds with similar thiolation modifications but different base compositions.
Ampligen: A polynucleotide with immunomodulatory properties.
This compound stands out due to its specific modifications and its ability to inhibit a broad range of HIV strains, including drug-resistant isolates .
Propriétés
Numéro CAS |
59911-56-7 |
|---|---|
Formule moléculaire |
C11H15N4O7PS |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N4O7PS/c1-14-3-13-9-6(11(14)24)12-4-15(9)10-8(17)7(16)5(22-10)2-21-23(18,19)20/h3-5,7-8,10,16-17H,2H2,1H3,(H2,18,19,20)/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
HCARGLJVVIPUHU-VPCXQMTMSA-N |
SMILES |
CN1C=NC2=C(C1=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES isomérique |
CN1C=NC2=C(C1=S)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
CN1C=NC2=C(C1=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Synonymes |
poly M1S6I poly(1-methyl-6-thioinosinic acid) poly(m(1)S(6)I) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(methylthio)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B1228473.png)
![4-[[(4-tert-butylphenyl)-oxomethyl]hydrazo]-N-(5-methyl-3-isoxazolyl)-4-oxobutanamide](/img/structure/B1228474.png)
![2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1228476.png)
